molecular formula C26H23NO5 B6544144 3,4-dimethoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide CAS No. 929504-24-5

3,4-dimethoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide

Cat. No. B6544144
CAS RN: 929504-24-5
M. Wt: 429.5 g/mol
InChI Key: IFAMJOJMNVEDDO-UHFFFAOYSA-N
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Description

The compound “3,4-dimethoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide” is a benzamide derivative. Benzamides are a significant class of amide compounds that have been widely used in various industries such as medical, industrial, biological, and potential drug industries .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, benzamides can undergo a variety of reactions. For example, they can participate in coupling reactions, which are common in organic chemistry .

Advantages and Limitations for Lab Experiments

The use of 3,4-dimethoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide in laboratory experiments has several advantages and limitations. One advantage is that it is relatively easy to synthesize and is available commercially. Additionally, this compound has been shown to have a variety of biochemical and physiological effects, making it an interesting compound for further investigation. However, there are also some limitations to the use of this compound in laboratory experiments. For example, the exact mechanism of action of this compound is still not fully understood, making it difficult to accurately predict its effects in certain situations. Additionally, this compound is a relatively new compound, so there is limited data available on its potential applications.

Future Directions

The potential applications of 3,4-dimethoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide are still being explored, so there are many potential future directions for further research. One potential future direction is to investigate the exact mechanism of action of this compound and its effects on various biochemical and physiological processes. Additionally, further research could be done to explore the potential applications of this compound in the treatment of various diseases, such as Alzheimer’s, Parkinson’s, and diabetes. Finally, further research could be done to explore the potential use of this compound in the treatment of obesity.

Synthesis Methods

3,4-dimethoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide can be synthesized using a variety of methods. The most common method is the reaction of 3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl benzamide with dimethoxybenzene in the presence of an acid catalyst. This reaction produces this compound in high yields. Alternatively, this compound can be synthesized using a palladium-catalyzed reaction between 3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl benzamide and dimethoxybenzene. This method is more efficient and produces higher yields.

Scientific Research Applications

3,4-dimethoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide has been studied for its potential applications in various areas of scientific research. It has been shown to have anti-inflammatory and anti-cancer properties, making it a promising compound for further investigation. Additionally, this compound has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s. It has also been studied for its potential use in the treatment of diabetes, as it has been shown to reduce blood glucose levels. Finally, this compound has been studied for its potential use in the treatment of obesity, as it has been shown to reduce fat accumulation in the body.

Biochemical Analysis

Biochemical Properties

3,4-dimethoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. This compound also interacts with transport proteins, influencing the transport of other molecules across cellular membranes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell growth and differentiation. Additionally, this compound can alter the expression of genes related to apoptosis and cell cycle regulation, thereby impacting cellular proliferation and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to changes in their conformation and activity. For instance, it can inhibit the activity of certain kinases by binding to their ATP-binding sites. This inhibition can result in the downregulation of downstream signaling pathways. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but can degrade over time when exposed to light or high temperatures. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including sustained inhibition of enzyme activity and prolonged changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as anti-inflammatory or anticancer properties. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, and further increases in dosage do not enhance its therapeutic effects but rather increase the risk of toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. The compound’s interaction with cofactors, such as NADPH, is essential for its metabolism and subsequent biological effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cellular membranes by ATP-binding cassette (ABC) transporters. Additionally, binding proteins, such as albumin, can facilitate its distribution in the bloodstream and its accumulation in specific tissues. These interactions influence the compound’s localization and bioavailability.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, its presence in the nucleus can affect gene expression by interacting with nuclear receptors and transcription factors.

properties

IUPAC Name

3,4-dimethoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO5/c1-15-5-7-17(8-6-15)24(28)25-16(2)20-11-10-19(14-22(20)32-25)27-26(29)18-9-12-21(30-3)23(13-18)31-4/h5-14H,1-4H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFAMJOJMNVEDDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C=C(C=C3)NC(=O)C4=CC(=C(C=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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